Formation of the 1,2,4-triazole core: This could be achieved through the reaction of isonicotinic acid hydrazide with ethyl 2-chloroacetoacetate, followed by cyclization with ethylhydrazine to form the 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. [ [] ]
Alkylation of the thiol group: The triazole thiol could be reacted with 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide in the presence of a base like potassium carbonate to afford the target compound. [ [] ]
Applications
Antimicrobial Activity: Numerous 1,2,4-triazole derivatives have demonstrated potent antimicrobial activity against various bacterial and fungal pathogens. [ [, , , , ] ] This molecule, with its benzothiazole and pyridine moieties, could potentially be a valuable candidate for exploring novel antimicrobial agents, particularly against drug-resistant strains.
Anticancer Activity: Triazole derivatives have shown promising anticancer activity, targeting different pathways involved in cancer cell growth and proliferation. [ [, , , ] ] This molecule's structural features warrant investigation for its potential as an antiproliferative agent against various cancer cell lines.
Neuroprotective Activity: Some 1,2,4-triazole derivatives exhibit neuroprotective properties and have been studied for their potential in treating neurodegenerative diseases. [ [] ] This molecule could be explored for its potential neuroprotective effects, considering the therapeutic value of such compounds.
Agricultural Applications: Certain triazole derivatives are known for their fungicidal activity and are used in agriculture for crop protection. [ [] ] This molecule, with its unique combination of heterocyclic rings, could be examined for its potential use as a fungicide or pesticide.
Compound Description: Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 15 in ) is an alpha-synuclein aggregation inhibitor. In vivo studies demonstrated its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and affect levels of Parkinson's disease markers.
Relevance: This compound shares the core 5-(4-pyridinyl)-1,2,4-triazole scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a pyridine ring at the 5-position of the triazole ring and a thioacetic acid moiety at the 3-position. The primary difference lies in the substituent on the nitrogen at the 4-position of the triazole ring (ethyl ester vs. a 1,3-benzothiazol-2-yl acetamide group).
Compound Description: This compound is reported to possess 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay.
Relevance: This compound shares the core 1,2,4-triazole-3-thioacetohydrazide moiety with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with a thioacetic acid hydrazide group at the 3-position. The key structural difference lies in the substituents at the 4 and 5 positions of the triazole ring.
Compound Description: This compound is part of a series of novel acetamide derivatives incorporating 4-ethyl-4H-1,2,4-triazole synthesized to explore their potential as α-glucosidase inhibitors. It was synthesized with a high yield of 91%.
Relevance: This compound shares the core 4-ethyl-4H-1,2,4-triazole-3-thioacetamide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with an ethyl group at the 4-position and a thioacetic acid amide group at the 3-position. The key structural difference lies in the substituents at the 5 position of the triazole ring.
Compound Description: This series of compounds was synthesized and screened for in-vitro antibacterial, antifungal and antituberculosis activity.
Relevance: These compounds share the core 4-phenyl-4H-1,2,4-triazole-3-thioacetamide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both sets of compounds feature a 1,2,4-triazole ring with a phenyl group at the 4-position and a thioacetic acid amide group at the 3-position. The key structural difference lies in the substituents at the 5 position of the triazole ring, and the variable aryl group on the acetamide.
Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against 60 cancer lines. Some derivatives were found to be particularly active and selective against melanoma and breast cancer.
Relevance: This series shares the core 1,2,4-triazole-3-thioacetamide moiety with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both sets of compounds feature a 1,2,4-triazole ring with a thioacetic acid amide group at the 3-position. The key structural differences lie in the substituents at the 4 and 5 positions of the triazole ring and the presence of a thiazole ring in these related compounds.
Compound Description: This series of compounds was derived from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione. Their cytotoxicity was tested against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. Some compounds demonstrated potent cytotoxicity and antimetastatic properties.
Relevance: This series shares the 1,2,4-triazol-3-ylthioacetohydrazide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The key structural differences reside in the substituents at the 4 and 5 positions of the triazole ring and the presence of a hydrazone moiety in the related compounds.
Compound Description: This series of compounds was synthesized and investigated for their anticancer activities against human lung cancer and mouse embryo fibroblast cell lines. Some compounds exhibited potent cytotoxicity, significant apoptosis induction, and matrix metalloproteinase-9 (MMP-9) inhibition.
Relevance: These compounds share the 4-phenyl-4H-1,2,4-triazole-3-thioacetamide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both sets of compounds feature a 1,2,4-triazole ring with a phenyl group at the 4-position and a thioacetic acid amide group at the 3-position. The main structural difference lies in the substituents at the 5 position of the triazole ring and the variable aryl group on the acetamide.
Compound Description: This compound is a theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrid with an N-phenyl acetamide moiety. It showed remarkable activity against both A549 (lung) and MCF-7 (breast) cancer cell lines and was identified as a strong inhibitor of cancer cell multiplication.
Relevance: This compound shares the 4-phenyl-4H-1,2,4-triazole-3-thioacetamide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with a phenyl group at the 4-position and a thioacetic acid amide group at the 3-position. The main structural difference lies in the substituent at the 5 position of the triazole ring, which in this related compound, includes a theophylline moiety.
Compound Description: This compound is an intermediate in the synthesis of 5-(((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio) methoxy )-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 9), which was evaluated for antimicrobial activities.
Relevance: This compound shares the core 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thioether scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with a phenyl group at the 4-position, a pyridine ring at the 5-position, and a thioether linkage at the 3-position. The key structural difference lies in the substituents attached to the sulfur atom of the thioether linkage and the presence of an additional triazole ring in the related compound.
Compound Description: This compound is a novel acefylline derivative exhibiting potent antiproliferative activity against the human liver carcinoma Hep G2 cell line. It also showed minimal hemolytic activity and moderate clot lysis activity.
Relevance: This compound shares the 4-aryl-4H-1,2,4-triazole-3-thioacetamide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with an aryl group at the 4-position, and a thioacetic acid amide group at the 3-position. The main structural differences lie in the substituents at the 5 position of the triazole ring, which in this related compound, includes a theophylline moiety, and the type of aryl group at the 4-position and on the acetamide.
Compound Description: This series of compounds was synthesized and tested for their antimicrobial, antiurease, and antilipase activities. The biological activity studies revealed that all the compounds screened showed good or moderate activity.
Relevance: This series shares the core 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thioacetamide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both sets of compounds feature a 1,2,4-triazole ring with a pyridine ring at the 5-position and a thioacetic acid amide group at the 3-position. The primary difference lies in the substituent on the nitrogen at the 4-position of the triazole ring (amine group vs. ethyl group).
Compound Description: This series of compounds containing a quinoline ring was synthesized and evaluated for antimicrobial activity. Several compounds demonstrated significant antibacterial and antifungal activities.
Relevance: These compounds share the 4-phenyl-4H-1,2,4-triazole-3-thioacetamide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both sets of compounds feature a 1,2,4-triazole ring with a phenyl group at the 4-position and a thioacetic acid amide group at the 3-position. The main structural difference lies in the substituents at the 5 position of the triazole ring, with these related compounds bearing a quinoline ring.
Compound Description: This compound was identified as a potent inhibitor of necroptosis, a form of programmed cell death. Mechanistic studies revealed that it inhibits phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL) by targeting RIPK1.
Relevance: This compound shares the 4-ethyl-4H-1,2,4-triazole-3-thioether scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with an ethyl group at the 4-position and a thioether linkage at the 3-position. The key structural differences are the substituents on the 5-position of the triazole ring and the group attached to the sulfur atom of the thioether linkage.
Compound Description: This compound is an agonist for the olfactory receptor AcerOr2 in honeybees (Apis cerana cerana).
Relevance: This compound shares the 4-ethyl-4H-1,2,4-triazole-3-thioacetamide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with an ethyl group at the 4-position and a thioacetic acid amide group at the 3-position. The key structural differences lie in the substituent at the 5-position of the triazole ring (3-pyridinyl vs 4-pyridinyl) and the aryl group on the acetamide.
Compound Description: This compound demonstrated potent cytotoxicity against the human glioblastoma U-87 cell line.
Relevance: This compound shares the 4-phenyl-4H-1,2,4-triazole-3-thioether scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with a phenyl group at the 4-position and a thioether linkage at the 3-position. The key structural difference lies in the substituents attached to the sulfur atom of the thioether linkage and the substituents at the 5-position of the triazole ring.
Compound Description: This series of hydrazide derivatives was explored for its antioxidant and anticancer activity. Several derivatives showed promising results in DPPH radical scavenging assays and cytotoxicity tests against glioblastoma and triple-negative breast cancer cell lines.
Relevance: This series shares the 4-phenyl-4H-1,2,4-triazole-3-thioacetohydrazide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with a phenyl group at the 4-position and a thioacetic acid hydrazide group at the 3-position. The key structural difference lies in the substituent at the 5 position of the triazole ring.
Compound Description: This compound is a thiazole derivative demonstrating the highest antibacterial activity among a series of tested compounds.
Relevance: Though lacking the triazole ring present in N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, this compound belongs to the broader category of thiazole derivatives with antimicrobial activity. It highlights the potential of incorporating different heterocyclic rings for modulating biological activity.
Compound Description: These compounds were predicted to be potential inhibitors of the enzyme reverse transcriptase, thus having potential as anti-AIDs drugs.
Relevance: These compounds share the core 4H-1,2,4-triazole-3-thioacetamide scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both sets of compounds feature a 1,2,4-triazole ring with a thioacetic acid amide group at the 3-position. The key structural differences lie in the substituents at the 4 and 5 positions of the triazole ring and the aryl group on the acetamide.
Compound Description: This series of triazole derivatives was synthesized and evaluated for antimicrobial activity. Some compounds showed potent activity against Candida species and pathogenic bacteria.
Relevance: These compounds share the core 1,2,4-triazole-3-thioacetamide scaffold with the N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both sets of compounds feature a 1,2,4-triazole ring with a thioacetic acid amide group at the 3-position, and a benzothiazole ring. The key structural differences lie in the substituents at the 4 and 5 positions of the triazole ring.
Compound Description: This compound is a G protein-biased kappa agonist that has been investigated for its potential to reduce pain and itch.
Relevance: This compound shares the 4H-1,2,4-triazole-3-thioether scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with a thioether linkage at the 3-position. The key structural differences lie in the substituents at the 4 and 5 positions of the triazole ring, and the group attached to the sulfur atom of the thioether linkage.
Compound Description: This compound is a benzoxadiazole derivative that served as an intermediate for the synthesis of various alkyl/aryl thio derivatives and N-substituted benzoxadiazole-triazole derivatives.
Relevance: This compound shares the 4-phenyl-4H-1,2,4- triazole-3-thiol scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with a phenyl group at the 4-position and a thiol group at the 3-position. The main structural difference lies in the substituents at the 5 position of the triazole ring and the lack of a thioacetic acid group in this related compound.
Compound Description: These compounds are part of a series of 5-membered heterocyclic derivatives with variations in their structure. Some of these derivatives were evaluated for their anticonvulsant, CNS depressant activities, and neurotoxicity.
Relevance: These compounds share the 4H-1,2,4-triazole-3-thiol scaffold with N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Both compounds feature a 1,2,4-triazole ring with a thiol group at the 3-position. The main structural difference lies in the substituents at the 4 and 5 positions of the triazole ring and the lack of a thioacetic acid group in these related compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.